molecular formula C11H7IN2O B12886680 [(5-Iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-44-2

[(5-Iodoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12886680
CAS No.: 88757-44-2
M. Wt: 310.09 g/mol
InChI Key: YDBNLVCYBMLXBO-UHFFFAOYSA-N
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Description

2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7IN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5-position and an acetonitrile group at the 2-position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which undergoes iodination to introduce an iodine atom at the 5-position.

    Formation of Intermediate: The iodinated quinoline is then reacted with a suitable reagent to introduce the acetonitrile group at the 2-position. This step often involves the use of a base and a solvent under controlled temperature conditions.

    Final Product: The resulting intermediate is then subjected to further purification processes to obtain the final product, 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((5-Iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the modification of the acetonitrile group.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

2-((5-Iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.

    2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.

    2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

CAS No.

88757-44-2

Molecular Formula

C11H7IN2O

Molecular Weight

310.09 g/mol

IUPAC Name

2-(5-iodoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7IN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2

InChI Key

YDBNLVCYBMLXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC#N)I

Origin of Product

United States

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